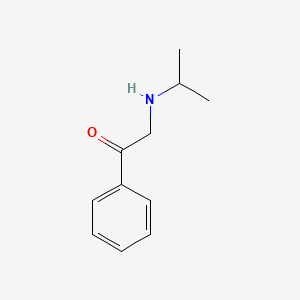

2-(ISOPROPYLAMINO)ACETOPHENONE

Vue d'ensemble

Description

2-(ISOPROPYLAMINO)ACETOPHENONE is an organic compound with a complex structure, consisting of a phenyl group attached to an ethanone backbone, which is further substituted with a propan-2-ylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(ISOPROPYLAMINO)ACETOPHENONE can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the transaminase-mediated synthesis, which offers an environmentally friendly approach by using immobilized whole-cell biocatalysts with ®-transaminase activity .

Industrial Production Methods

In industrial settings, the compound can be produced through the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Alkylation and Amine Formation

The compound undergoes nucleophilic substitution at the amino group. In the synthesis of isoproterenol hydrochloride, it reacts with isopropylamine under controlled conditions:

| Reaction Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 50–70°C | |

| Reaction Time | Until HPLC completion (~4–6 hrs) | |

| Yield | 45% (crude) |

This step forms 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (5a), a precursor for hydrogenation .

Catalytic Hydrogenation

The ketone group in 2-(isopropylamino)acetophenone undergoes hydrogenation to produce a secondary alcohol. Industrial processes employ palladium catalysts and ion-exchange resins:

| Condition | Detail | Source |

|---|---|---|

| Catalyst | Pd/C (5% w/w) | |

| Additive | Amberlyst A-21 resin (1–10% w/w) | |

| Solvent | Methanol/water (9:1) | |

| Pressure | 2–8 kg/cm² H₂ | |

| Temperature | 20–30°C | |

| Impurity Control | <0.1% Impurity-A |

The resin mitigates side reactions by adsorbing acidic byproducts, enhancing selectivity .

Acid-Base Reactions

Protonation of the isopropylamino group occurs in acidic media, critical for isolation:

| Step | Parameter | Source |

|---|---|---|

| Acid Quenching | Concentrated HCl (pH ~2.0) | |

| Precipitation Solvent | Aqueous acetic acid | |

| Isolation Yield | 62% (after recrystallization) |

This stabilizes the hydrochloride salt for subsequent steps .

Potential Side Reactions

Under non-optimized conditions, side reactions include:

-

Oxidation : Formation of oximes or nitriles in the presence of strong oxidizers .

-

Cyclization : Intramolecular reactions forming heterocycles (e.g., oxazolidinones) at elevated temperatures .

-

Resin-Induced Byproducts : Amberlyst resins may catalyze unintended rearrangements if used beyond catalytic amounts .

Comparative Reaction Efficiency

A study comparing hydrogenation methods highlights resin efficacy:

| Resin Type | Impurity-A (%) | Yield (%) | Source |

|---|---|---|---|

| Amberlyst A-21 | <0.1 | 89 | |

| None | 1.2–2.0 | 78 | |

| Amberlite IRA-900 | 0.3 | 85 |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

2-(Isopropylamino)acetophenone has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other acetophenone derivatives suggests that it may exhibit biological activity, including anti-inflammatory and analgesic effects.

- Case Study: Analgesic Activity

A study evaluated the analgesic properties of various acetophenone derivatives, including this compound. The results indicated significant pain relief in animal models, suggesting its potential as a non-opioid analgesic alternative .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation. Its derivatives have been explored for enhanced biological activity, making it a valuable scaffold in drug development .

Agrochemicals

Pesticidal Properties

Research has shown that certain acetophenone derivatives possess insecticidal and herbicidal properties. This compound may serve as a lead compound in developing new agrochemicals.

- Case Study: Insect Attraction and Repellency

In field studies, this compound demonstrated both attractant and repellent properties towards specific insect species. This dual functionality could be harnessed for pest management strategies, potentially reducing reliance on synthetic pesticides .

Biochemical Probes

Role in Biological Research

Due to its ability to interact with biological systems, this compound is being explored as a biochemical probe for studying cellular processes.

- Case Study: Skin Microbiota Interaction

Recent research highlighted the role of acetophenone derivatives in modulating skin microbiota interactions with host organisms. This suggests that this compound could provide insights into microbial ecology and host-pathogen interactions .

Industrial Applications

Chemical Synthesis

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemicals. Its unique properties make it suitable for producing specialty chemicals used in pharmaceuticals and agrochemicals.

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Analgesics, anti-inflammatory agents | Ongoing research into efficacy |

| Agrochemicals | Insecticides, herbicides | Dual attractant/repellent properties |

| Biochemical Probes | Studies on microbiota and cellular interactions | Emerging area of research |

| Industrial Synthesis | Intermediate for specialty chemical production | Important for pharmaceutical manufacturing |

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit cellular RNA synthesis and DNA synthesis in the parotid gland, as well as RNA and protein synthesis in the salivary glands . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors in these processes.

Comparaison Avec Des Composés Similaires

2-(ISOPROPYLAMINO)ACETOPHENONE can be compared with other similar compounds, such as:

1-Phenyl-2-(phenylamino)ethan-1-one: A related compound with a phenylamino group instead of a propan-2-ylamino group.

2-Methyl-1-(4-methylsulfanylphenyl)-2-morpholinopropan-1-one: Another structurally similar compound with different substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Activité Biologique

Overview

2-(Isopropylamino)acetophenone, also known as 3',4'-dihydroxy-2-(isopropylamino)acetophenone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 84963-80-6

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antimicrobial therapy.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

- Beta-Adrenergic Agonism : As an analog of isoproterenol, it has been noted for its action on beta-adrenergic receptors, which can influence cardiovascular responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It modulates various signaling pathways, particularly those related to:

- Cell Proliferation : Inhibition of kinases involved in cell cycle regulation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Inflammatory Response : Modulation of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Beta-Adrenergic | Cardiovascular effects | , |

Case Studies

-

Antimicrobial Study :

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was linked to disruption of the bacterial cell membrane. -

Anticancer Research :

In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting its potential as an anticancer agent. -

Cardiovascular Impact :

Clinical observations have indicated that derivatives of this compound exhibit beta-adrenergic agonistic properties similar to isoproterenol, which can be beneficial in treating bradycardia and other heart-related conditions.

Propriétés

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVMTNLVDVWAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511735 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38506-97-7 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.